Tetrahydropapaveroline Tetrahydropapaveroline (R, S)-Norlaudanosoline, also known as tetrahydropapaveroline, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (R, S)-Norlaudanosoline is considered to be a practically insoluble (in water) and relatively neutral molecule (R, S)-Norlaudanosoline can be converted into 6-O-methylnorlaudanosoline and laudanine.
Norlaudanosoline is a benzylisoquinoline alkaloid, a benzyltetrahydroisoquinoline and an isoquinolinol. It has a role as a human metabolite.
A leukomaine (animal alkaloid) formed in brain and liver from dopamine and L-dopa; it may be implicated in psychiatric problems.
Brand Name: Vulcanchem
CAS No.: 4747-99-3
VCID: VC21274421
InChI: InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
SMILES: C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O
Molecular Formula: C16H18BrNO4
Molecular Weight: 368.22 g/mol

Tetrahydropapaveroline

CAS No.: 4747-99-3

Cat. No.: VC21274421

Molecular Formula: C16H18BrNO4

Molecular Weight: 368.22 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydropapaveroline - 4747-99-3

Specification

Description (R, S)-Norlaudanosoline, also known as tetrahydropapaveroline, belongs to the class of organic compounds known as benzylisoquinolines. These are organic compounds containing an isoquinoline to which a benzyl group is attached (R, S)-Norlaudanosoline is considered to be a practically insoluble (in water) and relatively neutral molecule (R, S)-Norlaudanosoline can be converted into 6-O-methylnorlaudanosoline and laudanine.
Norlaudanosoline is a benzylisoquinoline alkaloid, a benzyltetrahydroisoquinoline and an isoquinolinol. It has a role as a human metabolite.
A leukomaine (animal alkaloid) formed in brain and liver from dopamine and L-dopa; it may be implicated in psychiatric problems.
CAS No. 4747-99-3
Molecular Formula C16H18BrNO4
Molecular Weight 368.22 g/mol
IUPAC Name 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-2-ium-6,7-diol;bromide
Standard InChI InChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
Standard InChI Key WAADYLVPNMRUKN-UHFFFAOYSA-N
SMILES C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O
Canonical SMILES C1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator